乌头碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

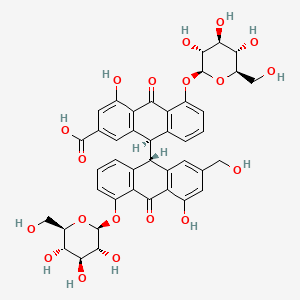

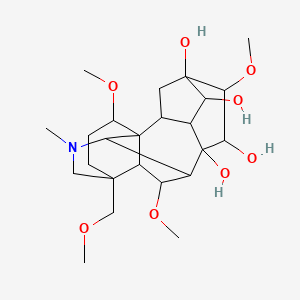

次乌头碱是一种双萜类生物碱,分子式为C24H39NO8。 该化合物以其强心活性而闻名,并一直是各种药理学研究的主题 .

科学研究应用

次乌头碱有几个科学研究应用,包括:

化学: 次乌头碱被用作研究双萜类生物碱化学行为的模型化合物。

生物学: 它被研究其对细胞过程的影响以及作为生物活性化合物。

作用机制

次乌头碱主要通过与心肌细胞相互作用来发挥其作用。它通过调节钙离子通道和增加细胞内钙水平来增强心肌收缩力。 这种作用导致更强劲和更有效的心脏收缩 . 次乌头碱的分子靶标包括参与心脏功能的各种离子通道和受体 .

类似化合物:

乌头碱: 另一种来自乌头属植物的双萜类生物碱,以其强烈的毒性而闻名。

次乌头碱的独特之处: 次乌头碱的独特之处在于其与其他双萜类生物碱相比,具有较高的效力和较低的毒性。 它与心脏离子通道的特定相互作用以及增强心脏收缩力的能力使其成为进一步研究和潜在治疗应用的宝贵化合物 .

生化分析

Biochemical Properties

Hypaconine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hypaconine can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of Hypaconine vary with different dosages in animal models

Metabolic Pathways

Hypaconine is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with various transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Hypaconine and its effects on activity or function are not well known. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 次乌头碱可以通过从乌头属植物的侧根中提取来合成。 提取过程涉及多个步骤,包括溶剂提取、纯化和结晶 . 次乌头碱合成的具体反应条件包括使用甲醇作为溶剂,并采用各种色谱技术进行纯化 .

工业生产方法: 次乌头碱的工业生产尚未得到广泛记录,但它通常遵循与实验室合成相同的原理。 大规模提取需要优化溶剂使用、纯化方法和结晶技术,以确保高产量和纯度 .

化学反应分析

反应类型: 次乌头碱会发生各种化学反应,包括:

氧化: 次乌头碱可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的药理活性。

还原: 还原反应可以改变次乌头碱中的官能团,可能改变其生物活性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 可以使用各种卤化剂和亲核试剂进行取代反应.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧化合物 .

相似化合物的比较

Aconitine: Another diterpene alkaloid from Aconitum species, known for its potent cardiotoxic effects.

Beiwutinine: A related compound with similar cardiac activity but less studied compared to hypaconine.

Uniqueness of Hypaconine: Hypaconine is unique due to its relatively high potency and lower toxicity compared to other diterpene alkaloids. Its specific interaction with cardiac ion channels and its ability to enhance cardiac contractility make it a valuable compound for further research and potential therapeutic applications .

属性

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Hypaconine and where is it found?

A1: Hypaconine is a C19-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx, commonly known as Fuzi. [, , ] This plant is used in traditional Chinese medicine, but it contains highly toxic alkaloids, including hypaconine.

Q2: What is the chemical structure and formula of Hypaconine?

A2: Hypaconine has the molecular formula C24H39NO8 and a molecular weight of 469.57 g/mol. [, ] The structure has been elucidated using NMR spectroscopy, revealing a characteristic C19-diterpenoid alkaloid skeleton with specific hydroxy and methoxy group substitutions. []

Q3: How does Hypaconine exert its cardiac effects?

A3: While the exact mechanism is still under investigation, research suggests that hypaconine, like other aconitine-type C19-diterpenoid alkaloids, may interact with voltage-gated sodium channels (VGSCs), particularly Nav1.7. [, ] This interaction can affect the electrophysiological properties of cardiomyocytes, potentially leading to alterations in heart rate and contractility. [] Further research is needed to fully understand the specific interactions and downstream effects.

Q4: What are the known metabolites of Hypaconine?

A4: Studies using LC/MS/MS have identified several metabolites of hypaconine, including 8-methoxy-hypaconine and dehydra-hypaconine. [, ] These metabolites are formed through hydrolysis and dehydration reactions, respectively. The identification of these metabolites provides insights into the metabolic pathway of hypaconine in biological systems.

Q5: How does the processing of Aconitum carmichaeli Debx affect Hypaconine levels?

A5: Various processing techniques, including steaming, baking, and boiling, have been shown to significantly alter the alkaloid profile of Aconitum carmichaeli Debx. [, , , , ] Generally, these processes lead to a decrease in the levels of diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, while increasing the levels of less toxic monoester-diterpenoid alkaloids and aminoalcohol-type alkaloids like hypaconine. [, , ]

Q6: How is Hypaconine content measured in Aconitum carmichaeli Debx and biological samples?

A6: Several analytical techniques are employed to quantify hypaconine levels. High-performance liquid chromatography (HPLC) coupled with various detectors, including evaporative light scattering detection (ELSD) [] and mass spectrometry (MS) [, , , , , ], is commonly used. These methods provide sensitive and specific quantification of hypaconine in complex matrices.

Q7: What are the safety concerns associated with Hypaconine?

A9: Hypaconine, along with other alkaloids found in Aconitum carmichaeli Debx, exhibits significant toxicity. [, , ] Its interaction with VGSCs can lead to cardiotoxicity, potentially causing arrhythmias and other adverse cardiac events. Therefore, careful consideration of the potential risks and benefits is crucial when studying or utilizing Aconitum carmichaeli Debx or its isolated constituents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/new.no-structure.jpg)

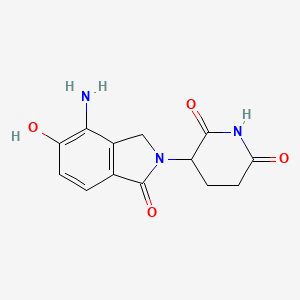

![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)